

Neohesperidin Dihydrochalcone (NHDC): A Guide to Regulatory Status and Research Applications

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Compound of Interest

Compound Name: Neohesperidin dihydrochalcone

Cat. No.: B1678169

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Abstract

Neohesperidin dihydrochalcone (NHDC) is a semi-synthetic intense sweetener and flavor modifier derived from the hydrogenation of neohesperidin, a flavonoid found in bitter oranges (*Citrus aurantium*).^[1] Its high sweetness potency, approximately 1500-1800 times that of sucrose at threshold concentrations, coupled with its flavor-enhancing and bitterness-masking properties, has led to its widespread use in food, beverages, pharmaceuticals, and animal feed.^[1] For researchers and drug development professionals, NHDC presents a molecule of interest not only for its organoleptic properties but also for its emerging bioactive potential, including antioxidant and anti-inflammatory effects.^{[2][3]} This guide provides a comprehensive overview of the global regulatory landscape for NHDC in a research context, outlines key technical considerations for its use in laboratory settings, and explores its known mechanisms of action.

Part 1: Global Regulatory Framework for Research Use

The use of NHDC in research is governed by its status as a food additive and flavoring agent in major jurisdictions. This pre-existing approval provides a strong foundation of safety data, facilitating its use in non-clinical and, with appropriate oversight, clinical research.

United States

In the United States, the Food and Drug Administration (FDA) has reviewed NHDC and does not question its status as Generally Recognized as Safe (GRAS) for its intended use as a sweetener and flavor enhancer.

- GRAS Notice No. GRN 000902: The FDA expressed no objections to the conclusion that NHDC is GRAS, based on scientific procedures, for use as a sweetener in a wide array of food categories at levels ranging from 10 to 1000 ppm.[\[1\]](#)[\[4\]](#)

Implications for Researchers: The GRAS status is significant for researchers. It signifies a high degree of safety for oral administration, streamlining the justification for its use in preclinical animal studies. For clinical trials investigating NHDC for a new therapeutic indication, an Investigational New Drug (IND) application with the FDA would still be required, as the use would fall outside its approved function as a food additive.[\[5\]](#)

European Union

In the European Union, NHDC is an approved food additive, designated as E 959. The European Food Safety Authority (EFSA) has conducted multiple safety assessments.

- EFSA Re-evaluation (2022): The EFSA Panel on Food Additives and Flavourings (FAF) re-evaluated NHDC and established an Acceptable Daily Intake (ADI) of 20 mg/kg of body weight per day.[\[6\]](#)[\[7\]](#)[\[8\]](#) This was an increase from the previous ADI of 5 mg/kg bw/day, reflecting a robust safety profile based on toxicological data.[\[6\]](#)[\[9\]](#) The panel concluded that NHDC does not raise genotoxicity concerns and that dietary exposure at current use levels is not a safety concern.[\[7\]](#)[\[8\]](#)

Implications for Researchers: The well-established ADI provides a critical reference point for dosing in both animal and human studies. Research protocols, particularly those involving human subjects, should ensure that exposure levels remain within this safe harbor limit, unless scientifically justified and approved by a competent ethics committee. NHDC is also approved as a feed additive for various animal species in the EU, further broadening the scope of its research applications in animal health and nutrition.[\[10\]](#)[\[11\]](#)

Other Key Regions

- Canada: Health Canada lists NHDC in its Natural Health Products Ingredients Database. It is classified as a non-medicinal ingredient for use as a sweetening agent, with an acceptable daily intake of up to 5 mg/kg of body weight.[\[12\]](#) It is considered a non-NHP because it is not a naturally occurring substance as defined by regulations.[\[12\]](#)
- Australia: In Australia, substances intended for use in medicines, including excipients, are regulated by the Therapeutic Goods Administration (TGA).[\[13\]](#) While not explicitly listed as a therapeutic active, its established use as a food additive and pharmaceutical excipient internationally would support its use in research, subject to the standard clinical trial approval processes.

Regulatory Status Summary Table

Regulatory Body	Jurisdiction	Status	Key Guideline/Identifier	Acceptable Daily Intake (ADI)
FDA	United States	Generally Recognized as Safe (GRAS)	GRN 000902 [4]	Not specified (self-limiting use)
EFSA	European Union	Approved Food Additive	E 959 [1] [6]	20 mg/kg body weight/day [8]
Health Canada	Canada	Permitted Non-Medicinal Ingredient	NHPID: Neohesperidin Dihydrochalcone [12]	5 mg/kg body weight/day [12]

Part 2: Technical Guide for Laboratory Applications

Physicochemical Properties & Handling

A precise understanding of NHDC's properties is fundamental for accurate and reproducible experimental design.

Key Physicochemical Data

Property	Value / Description	Source(s)
Molecular Formula	C ₂₈ H ₃₆ O ₁₅	[14]
Molecular Weight	612.58 g/mol	[1][14]
Appearance	Off-white crystalline powder	[14][15]
Melting Point	~156 °C (313 °F)	[14]
Solubility	Freely soluble in hot water; very slightly soluble in cold water; soluble in ethanol.	[15]
Sweetness Profile	Intense sweetness (1500- 1800x sucrose), slow onset, lingering licorice-like aftertaste.	[1]

Safety & Handling: According to its Safety Data Sheet (SDS), NHDC is not classified as a hazardous substance.[15] However, standard laboratory practices should be observed.

- Wear personal protective equipment (gloves, safety glasses, lab coat).
- Handle the powder in a well-ventilated area to minimize inhalation.
- While not identified as a skin or eye irritant, direct contact should be avoided.[9][15]

Experimental Protocols: Preparation and Use

Protocol: Preparation of a 10 mM NHDC Stock Solution in DMSO

Causality: Dimethyl sulfoxide (DMSO) is often chosen as a solvent for preparing high-concentration stock solutions for in vitro assays due to its ability to dissolve a wide range of organic molecules. This stock can then be serially diluted in an aqueous medium (e.g., cell culture media, PBS) to achieve the desired final concentrations, ensuring the final DMSO concentration is non-toxic to cells (typically <0.1%).

- **Calculation:** Determine the mass of NHDC needed. For 1 mL of a 10 mM solution:
 - $\text{Mass} = \text{Molarity} \times \text{Volume} \times \text{Molecular Weight}$

- $\text{Mass} = (0.010 \text{ mol/L}) \times (0.001 \text{ L}) \times (612.58 \text{ g/mol}) = 0.006126 \text{ g} = 6.13 \text{ mg}$
- Weighing: Using a calibrated analytical balance, accurately weigh 6.13 mg of NHDC powder.
- Dissolution: Transfer the powder to a sterile 1.5 mL microcentrifuge tube. Add 1.0 mL of sterile, molecular biology-grade DMSO.
- Solubilization: Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved.
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Experimental Workflow: In Vitro Bioactivity Screening

The following diagram outlines a generalized workflow for assessing the biological activity of NHDC on a cell line. This self-validating system includes essential controls to ensure the reliability of the results.

Caption: A robust workflow for in vitro screening of NHDC's bioactivity.

- Trustworthiness through Controls:
 - Vehicle Control: Essential for confirming that the solvent (DMSO) has no effect on its own.
 - Positive Control: Validates that the experimental system can respond as expected (e.g., lipopolysaccharide (LPS) to induce inflammation).[16]
 - Co-treatment: Tests the ability of NHDC to modulate the effect of the positive control, which is often the primary research question.

Analytical Methodologies

For quantifying NHDC in research samples (e.g., formulations, foodstuffs, biological fluids), High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method.[17][18][19]

- Stationary Phase: C18 reversed-phase column.[17][19]

- Mobile Phase: Typically a gradient of acetonitrile and acidified water.[\[19\]](#)
- Detection: UV detector set to 282 nm, which is an absorbance maximum for NHDC.[\[17\]](#)[\[18\]](#)

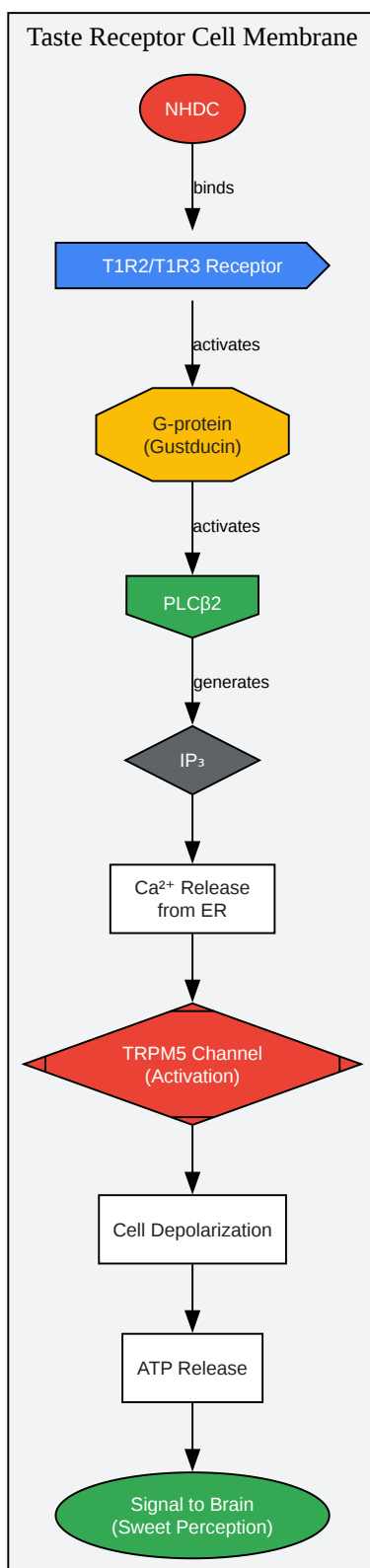
Part 3: Mechanism of Action and Research Frontiers

While primarily known for activating the sweet taste receptor, research has uncovered other biological activities, making NHDC a molecule of interest for drug discovery.

Sweet Taste Receptor Activation

The intense sweet taste of NHDC is mediated by its binding to the T1R2/T1R3 G-protein coupled receptor, primarily expressed in taste bud cells on the tongue.[\[1\]](#)[\[20\]](#)

Diagram: Simplified Sweet Taste Signaling Pathway



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Caption: Simplified signaling cascade of NHDC-induced sweet taste perception.

Emerging Bioactivities for Further Research

Recent studies have highlighted that NHDC possesses pharmacological activities beyond taste modulation, opening new avenues for research.

- **Anti-inflammatory and Antioxidant Effects:** NHDC has demonstrated significant free radical scavenging activity.[3] It can attenuate inflammatory responses by inhibiting Toll-like receptor 4 (TLR4) signaling pathways and reducing the production of pro-inflammatory cytokines like IL-6 and TNF- α . [2][16][21]
- **Metabolic Regulation:** Studies in animal models and cell culture have shown that NHDC can regulate lipid metabolism. It has been found to inhibit fat and lipid accumulation by modulating the PI3K/AKT/mTOR pathway and activating AMPK. [22][23]
- **Nrf2 Pathway Activation:** NHDC and its analogues have been shown to activate the Nrf2 pathway, a key regulator of cellular antioxidant responses, which may contribute to its protective effects against oxidative stress. [24]

These findings suggest that NHDC could be investigated as a potential therapeutic agent for conditions involving chronic inflammation, oxidative stress, and metabolic dysregulation. Its established safety profile as a food additive provides a significant advantage for translational research.

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